molecular formula C20H24N2O3 B2536965 [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 871544-83-1

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B2536965
CAS No.: 871544-83-1
M. Wt: 340.423
InChI Key: ZVLBHVWHBGHVPJ-UHFFFAOYSA-N
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Description

This compound features a tetrahydronaphthalene core esterified with a carbamoylmethyl group bearing a 1-cyanocyclohexyl substituent. Its structure combines a partially hydrogenated aromatic system with a polar carbamoyl-cyanocyclohexyl moiety, which likely enhances both lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c21-14-20(10-4-1-5-11-20)22-18(23)13-25-19(24)17-9-8-15-6-2-3-7-16(15)12-17/h8-9,12H,1-7,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLBHVWHBGHVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydronaphthalene Carboxylate Core

The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is central to the target molecule. A validated approach involves partial hydrogenation of naphthalene derivatives. For instance, methyl naphthalene-2-carboxylate undergoes catalytic hydrogenation under high-pressure conditions (110 bar) using Raney nickel W-7 catalyst at 100°C, yielding methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate. This method, adapted from decalin-1,5-dione synthesis, achieves 67% yield for analogous systems.

Critical parameters include:

  • Catalyst selection : Raney nickel ensures regioselective hydrogenation without over-reduction to decalin derivatives.
  • Temperature control : Maintaining 100°C prevents side reactions such as ester hydrolysis.

Ester-to-Acid Chloride Conversion

The methyl ester intermediate is converted to its acyl chloride to enable subsequent carbamoylation. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane at 0–25°C quantitatively yields 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride. Excess reagent is removed under reduced pressure to prevent side reactions with the nitrile group in later steps.

Carbamoyl Group Introduction

The (1-cyanocyclohexyl)carbamoyl moiety is introduced via nucleophilic acyl substitution. 1-Cyanocyclohexylamine reacts with the acyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target carbamate.

Optimized conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Stoichiometry : 1.2 equivalents of amine ensure complete acyl chloride consumption.
  • Temperature : 0°C to room temperature to minimize nitrile hydrolysis.

Alternative Pathways via Coupling Reagents

Direct coupling of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with 1-cyanocyclohexylamine using carbodiimide reagents (e.g., EDCl or DCC) offers a bypass to acyl chloride intermediates. This method, though less common for sterically hindered amines, achieves moderate yields (50–65%) when catalyzed by 4-dimethylaminopyridine (DMAP).

Challenges and Mitigation Strategies

  • Nitrile stability : The 1-cyanocyclohexyl group is susceptible to hydrolysis under acidic or basic conditions. Strict control of pH and temperature during carbamoylation is essential.
  • Regioselectivity : Hydrogenation of naphthalene must preserve the ester group at position 2. Catalytic systems favoring aromatic ring saturation over ester cleavage are critical.

Scalability and Industrial Relevance

The four-step sequence (hydrogenation → esterification → acyl chloride formation → carbamoylation) is scalable to multigram quantities, as demonstrated in analogous tetralin dione syntheses. Key scalability factors include:

  • Catalyst recycling : Raney nickel can be reused after activation, reducing costs.
  • Purification : Column chromatography or crystallization from petroleum ether effectively isolates intermediates.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable solvent like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and related derivatives:

Compound Name Substituents/Modifications Key Properties/Applications References
[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate Carbamoylmethyl group with 1-cyanocyclohexyl Potential pharmacological activity due to carbamoyl-cyano interaction; enhanced stability
Methyl 3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (AHTN–COOMe) Hexamethyl substituents on tetrahydronaphthalene; esterified methyl group Fragrance industry; low estrogenic potential; detected in environmental samples
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Keto group at position 5 Intermediate in organic synthesis; altered reactivity due to carbonyl group
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate Aminomethyl group at position 6 Potential bioactivity in CNS disorders; increased polarity
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate Bromoethyl substituent at position 4 Reactive intermediate for alkylation reactions; higher molecular weight
6-Acetyltetralin (6-Acetyl-1,2,3,4-tetrahydronaphthalene) Acetyl group at position 6 Fragrance component; structural simplicity with limited hydrogen-bonding capacity

Physicochemical Properties

  • Crystal Structure: AHTN–COOMe crystallizes in a monoclinic system (space group P2₁/n) with disordered non-aromatic rings, stabilized by C–H···O hydrogen bonds . The target compound’s bulkier carbamoyl group may induce distinct packing patterns.
  • Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to protonatable amines, whereas hexamethylated AHTN–COOMe is highly lipophilic .
  • Thermal Stability: Bromoethyl and cyano groups may lower melting points compared to methyl or acetylated analogs due to reduced symmetry .

Biological Activity

Chemical Formula

  • Molecular Weight : 305.4 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The compound features a complex structure that includes a tetrahydronaphthalene moiety and a cyanocyclohexyl carbamate group, which may influence its interaction with biological targets.

Research into the biological activity of similar compounds suggests several possible mechanisms through which [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate may exert its effects:

  • Cytotoxic Effects : Compounds with similar structures have been shown to exhibit cytotoxicity against various cancer cell lines. For example, studies on related compounds have demonstrated significant interactions with key proteins involved in cancer progression, such as FLT3 and MLV .
  • Neuroactive Properties : The use of zebrafish models has highlighted the potential neuroactive properties of related compounds. Screening for neuroactive effects can reveal insights into behavioral changes and neuroprotective mechanisms .
  • Pharmacokinetics and Toxicity : Assessments of pharmacokinetic profiles and toxicity are crucial for understanding the safety and efficacy of new compounds. Studies utilizing high-throughput screening methods have provided valuable data on these parameters .

Case Study 1: Cytotoxicity Against Leukemia

A study investigated the cytotoxic prospects of compounds similar to this compound using computational tools. The study utilized Density Functional Theory (DFT) to optimize compound structures and assess binding affinities with target proteins associated with leukemia. Results indicated promising cytotoxic effects linked to strong molecular interactions .

Case Study 2: Neuroactive Screening in Zebrafish

Another investigation employed zebrafish models to evaluate the neuroactive properties of related chemical entities. The findings suggested that certain modifications in structure could enhance neuroactivity, providing a basis for further exploration into therapeutic applications for neurodegenerative conditions .

Summary of Key Findings

StudyFocusKey Findings
CytotoxicityStrong interactions with FLT3 and MLV; potential for leukemia treatment.
NeuroactivityIdentification of neuroactive compounds; implications for drug development.

Implications for Future Research

The biological activity of this compound suggests potential therapeutic applications in oncology and neurology. Further studies are necessary to elucidate its full pharmacological profile and to optimize its structure for enhanced efficacy.

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